molecular formula C20H28N2O2 B2560516 N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide CAS No. 298215-28-8

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide

Cat. No. B2560516
M. Wt: 328.456
InChI Key: AWDZUPPZFVLRJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

Research conducted by Özer et al. (2009) involved the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including characterization and crystal structure analysis. This study contributes to the broader understanding of cyclohexanecarboxamide derivatives' synthesis, potentially offering a foundation for exploring the applications of N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide in materials science or pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).

Development of β-Oligopeptides

Abele, Seiler, and Seebach (1999) synthesized β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, exploring its structural motifs and potential implications for peptide research. This work may indirectly suggest the utility of cyclohexyl and phenyl ethanediamide derivatives in peptide synthesis or modification (Abele, Seiler, & Seebach, 1999).

Chelating Ligands for Radiopharmaceuticals

Ramogida et al. (2015) studied chiral acyclic chelating ligands, including their synthesis, complexation with metal ions, and evaluation for potential use in radiopharmaceutical applications. Though not directly related, this research provides context on how cyclohexane and related compounds could be applied in the development of diagnostic or therapeutic agents (Ramogida, Cawthray, Boros, Ferreira, Patrick, Adam, & Orvig, 2015).

Reactivity and Aromatization of Cyclohexanone Derivatives

Caputo et al. (1991) explored the reactivity of ethanediyl S,S-acetals derived from cyclohexanone, demonstrating a method to synthesize 1,4-benzodithians. This study may indirectly suggest synthetic pathways and reactivity profiles relevant to compounds like N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide, particularly in organic synthesis or material science applications (Caputo, Ferreri, Palumbo, & Russo, 1991).

Future Directions

The future directions of research or applications involving N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide are not mentioned in the sources I found .

properties

IUPAC Name

N-cyclohexyl-N'-(4-cyclohexylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(21-17-9-5-2-6-10-17)20(24)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDZUPPZFVLRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide

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